4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, an indole moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common approach starts with the bromination of thiophene-2-carboxamide to introduce the bromine atom. This is followed by the coupling of the brominated thiophene with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted thiophene derivatives .
Scientific Research Applications
4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes involving indole derivatives.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, potentially modulating their activity. The bromine atom and thiophene ring may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-hydroxyethyl)thiophene-2-carboxamide: Lacks the indole moiety, making it less versatile in biological applications.
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
Uniqueness
4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of the bromine atom, indole moiety, and thiophene ring. This combination imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-19-8-12(11-4-2-3-5-13(11)19)14(20)7-18-16(21)15-6-10(17)9-22-15/h2-6,8-9,14,20H,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUPBKVNODVMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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